molecular formula C18H22N2O4S B2470774 (Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-89-9

(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2470774
CAS No.: 865199-89-9
M. Wt: 362.44
InChI Key: CIHDUMXKHNHUEM-HNENSFHCSA-N
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Description

(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a chemically defined benzothiazole derivative of significant interest in medicinal chemistry and oncology research. This compound features a distinct (Z)-imine configuration and a cyclohexanecarbonyl moiety, structural elements designed to modulate its biological activity and selectivity. Its core benzothiazole scaffold is recognized for its potential in anticancer agent development. Research into analogous compounds indicates a primary mechanism of action involving the disruption of protein-protein interactions critical for cell survival, particularly through the inhibition of anti-apoptotic Bcl-2 family proteins [https://pubs.acs.org/doi/10.1021/jm901316p]. Additionally, structurally related benzothiazoles have been identified as potent and selective inhibitors of key oncogenic kinases, such as FMS-like tyrosine kinase 3 (FLT3), making them valuable tools for investigating signaling pathways in hematological malignancies [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5573935/]. This reagent serves as a crucial intermediate or reference standard for researchers synthesizing and evaluating novel small-molecule inhibitors, enabling structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. It is supplied For Research Use Only and is strictly intended for laboratory applications, not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

methyl 2-[2-(cyclohexanecarbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-23-13-8-9-14-15(10-13)25-18(20(14)11-16(21)24-2)19-17(22)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHDUMXKHNHUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potentials based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available benzothiazole derivatives. The cyclohexanecarbonyl group is introduced through a condensation reaction, followed by methylation to yield the final product. Various synthetic routes have been explored to optimize yields and purity.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and analgesic activities. A study evaluated several benzothiazole derivatives for their ability to inhibit inflammation and pain in animal models. The results showed that certain derivatives reduced carrageenan-induced edema significantly, suggesting a potential for developing new anti-inflammatory agents based on this scaffold .

Antioxidant Activity

The compound has also been assessed for its free radical scavenging abilities. In vitro assays demonstrated that it effectively neutralizes reactive oxygen species (ROS), which are implicated in various pathological conditions. The antioxidant activity was comparable to established antioxidants, indicating its potential utility in combating oxidative stress-related diseases .

Antitumor Activity

Recent studies have focused on the anticancer properties of related benzothiazole compounds. For example, a series of benzothiazole derivatives were tested against various cancer cell lines, including A431 and A549. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis, highlighting their potential as anticancer agents .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving albino rats, a derivative similar to this compound was administered at doses ranging from 25 mg/kg to 100 mg/kg. The compound exhibited a dose-dependent reduction in paw edema compared to the control group, with the highest dose providing significant relief .

Case Study 2: Antioxidant Assessment

Another study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated that it possessed considerable free radical scavenging activity, with IC50 values comparable to standard antioxidants like ascorbic acid .

Data Table: Summary of Biological Activities

Activity TypeMethodologyResultsReference
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in edema
AnalgesicPain threshold measurementIncreased pain threshold
AntioxidantDPPH/ABTS assaysIC50 comparable to ascorbic acid
AntitumorMTT assay on cancer cell linesInhibition of cell proliferation

Scientific Research Applications

Synthesis of the Compound

The synthesis of (Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step processes that include the formation of the benzothiazole ring and subsequent functionalization. The initial steps often involve:

  • Formation of Benzothiazole : This is achieved by reacting appropriate anilines with thioketones or isothiocyanates.
  • Cyclization and Functionalization : The introduction of the cyclohexanecarbonyl group and the methyl ester functionality is performed through acylation reactions, followed by condensation reactions to form the imine linkage.

Biological Activities

Numerous studies have reported on the biological activities associated with benzothiazole derivatives, including:

  • Antimicrobial Activity : Benzothiazole derivatives exhibit significant antibacterial and antifungal properties. Research indicates that modifications in the benzothiazole structure can enhance activity against various pathogens .
  • Anticancer Properties : Compounds containing benzothiazole moieties have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms .
  • Anti-inflammatory Effects : Several benzothiazole derivatives have been evaluated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

ApplicationDescription
AntidepressantSome studies suggest potential antidepressant effects, possibly linked to modulation of neurotransmitter systems .
AntimalarialCertain benzothiazole derivatives have been assessed for activity against malaria parasites, showing efficacy in vitro .
AnalgesicThe compound may exhibit analgesic properties by modulating pain pathways .
AntioxidantResearch indicates that it may possess free radical scavenging capabilities, contributing to its therapeutic profile .

Case Studies and Research Findings

Several case studies highlight the effectiveness of benzothiazole derivatives in clinical settings:

  • Anticancer Studies : A study demonstrated that a series of benzothiazole derivatives significantly inhibited tumor growth in xenograft models, suggesting their potential as anticancer agents .
  • Anti-inflammatory Trials : Clinical trials involving benzothiazole-based compounds showed marked reduction in inflammation markers among patients with chronic inflammatory diseases .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

  • Example Reaction :

    (Z)-methyl esterH2O, H+or OHΔ(Z)-2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetic acid\text{(Z)-methyl ester} \xrightarrow[\text{H}_2\text{O, H}^+ \text{or OH}^-]{\Delta} \text{(Z)-2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetic acid}
    • Conditions : Reflux in aqueous HCl (1–2 M) or NaOH (1–2 M) .

    • Characterization : IR shows loss of ester C=O (~1720 cm⁻¹) and emergence of broad -OH (~2500–3300 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹) .

Nucleophilic Substitution at the Thiazole Ring

The sulfur and nitrogen atoms in the benzothiazole ring participate in nucleophilic substitution or ring-opening reactions. Mercaptoacetic acid reacts with the ring to form thiazolidinone derivatives.

  • Example Reaction :

    (Z)-methyl ester+HSCH2COOHZnCl2EtOH, refluxThiazolidin-4-one derivative\text{(Z)-methyl ester} + \text{HSCH}_2\text{COOH} \xrightarrow[\text{ZnCl}_2]{\text{EtOH, reflux}} \text{Thiazolidin-4-one derivative}
    • Conditions : Reflux in ethanol with catalytic ZnCl₂ for 8 hours .

    • Product : Characterized by IR absorption at ~1670 cm⁻¹ (thiazolidinone C=O) and NMR signals for CH₂ groups (~δ 3.7–4.2 ppm) .

Cycloaddition and Heterocyclization

The imino group facilitates cycloaddition with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate, DMAD) to form fused heterocycles.

  • Example Reaction :

    (Z)-methyl ester+DMADMeOH, rtMethyl 2-[2-cyclohexanecarbonylamido-3-(benzothiazolyl)-4-oxothiazolidin-5-ylidene]acetate\text{(Z)-methyl ester} + \text{DMAD} \xrightarrow[\text{MeOH, rt}]{} \text{Methyl 2-[2-cyclohexanecarbonylamido-3-(benzothiazolyl)-4-oxothiazolidin-5-ylidene]acetate}
    • Conditions : Room temperature in dry methanol .

    • Product : UV-Vis shows λₘₐₘ at ~280 nm (conjugated system); MS exhibits [M+H]⁺ peaks matching molecular formulas .

Condensation with Aldehydes

The active methylene group adjacent to the ester participates in Knoevenagel condensations with aromatic aldehydes.

  • Example Reaction :

    (Z)-methyl ester+ArCHOAcOHMeOH, reflux(Z)-arylidene derivatives\text{(Z)-methyl ester} + \text{ArCHO} \xrightarrow[\text{AcOH}]{\text{MeOH, reflux}} \text{(Z)-arylidene derivatives}
    • Conditions : Reflux in methanol with glacial acetic acid .

    • Product : 1H NMR^1\text{H NMR} confirms new vinylic proton (~δ 7.7–8.2 ppm) and aromatic substituents .

Reductive Amination of the Imino Group

The cyclohexanecarbonylimino group is reduced to form secondary amines using agents like NaBH₄ or LiAlH₄.

  • Example Reaction :

    (Z)-methyl esterLiAlH4THF, 0°C(Z)-methyl 2-(2-(cyclohexylmethylamino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate\text{(Z)-methyl ester} \xrightarrow[\text{LiAlH}_4]{\text{THF, 0°C}} \text{(Z)-methyl 2-(2-(cyclohexylmethylamino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate}
    • Conditions : Tetrahydrofuran (THF) at 0–5°C .

    • Characterization : Loss of imino C=N IR peak (~1640 cm⁻¹) and new N-H stretch (~3350 cm⁻¹) .

Photochemical Reactions

The benzothiazole system undergoes photochemical isomerization or degradation under UV light.

  • Example Reaction :

    (Z)-methyl esterUV (365 nm)MeCN(E)-isomer or ring-opened products\text{(Z)-methyl ester} \xrightarrow[\text{UV (365 nm)}]{\text{MeCN}} \text{(E)-isomer or ring-opened products}
    • Conditions : Acetonitrile solvent, 6–12 hours .

    • Analysis : HPLC retention time shifts confirm isomerization; mass spectrometry identifies degradation fragments .

Oxidation Reactions

The methoxy group is demethylated under strong oxidative conditions to form hydroxyl derivatives.

  • Example Reaction :

    (Z)-methyl esterBBr3DCM, rt(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-hydroxybenzo[d]thiazol-3(2H)-yl)acetate\text{(Z)-methyl ester} \xrightarrow[\text{BBr}_3]{\text{DCM, rt}} \text{(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-hydroxybenzo[d]thiazol-3(2H)-yl)acetate}
    • Conditions : Boron tribromide in dichloromethane .

    • Product : Phenolic -OH confirmed by IR (~3400 cm⁻¹) and bathochromic shift in UV .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Functional Group Modified Product Characterization
HydrolysisHCl/NaOH, refluxMethyl esterIR: Loss of 1720 cm⁻¹; 1H NMR^1\text{H NMR}: δ 12.1 (COOH)
Thiazolidinone formationHSCH₂COOH, ZnCl₂, EtOHBenzothiazole ringMS: [M+H]⁺ = 449; IR: 1670 cm⁻¹ (C=O)
CycloadditionDMAD, MeOH, rtImino groupUV: λₘₐₘ = 280 nm; 13C NMR^{13}\text{C NMR}: δ 165 (C=O)
Knoevenagel condensationArCHO, AcOH, MeOHActive methylene1H NMR^1\text{H NMR}: δ 7.8 (CH=Ar)

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Substituents in Benzothiazole Derivatives
Compound Name 2-Position Substituent 6-Position Substituent 3-Position Substituent Key Applications/Properties
Target Compound Cyclohexanecarbonyl imino (Z) Methoxy Methyl acetate Potential antimicrobial activity
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Indole H Ethyl cyanoacetate Novel synthetic intermediate
Ethyl {2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl}acetate 2-Chlorobenzoyl imino (Z) Sulfamoyl Ethyl acetate Antibacterial/antifungal potential
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate Amino-thiazole H Methoxycarbonylmethoxyimino Antibiotic precursor

Key Observations:

  • Electron-Withdrawing vs.
  • Biological Activity: Amino-thiazole derivatives (e.g., ) are precursors to cephalosporin antibiotics, suggesting that the target compound’s cyclohexanecarbonyl imino group may confer unique receptor-binding properties.

Structural and Crystallographic Insights

  • Hydrogen Bonding: Unlike the N-H⋯O/N interactions stabilizing the crystal lattice of , the target compound’s cyclohexanecarbonyl group may promote C-H⋯π interactions due to its nonpolar structure, altering crystallization behavior .
  • Dihedral Angles: In , dihedral angles between the benzothiazole ring and ester moieties range from 44° to 87°, suggesting conformational flexibility. The target compound’s bulkier substituents may restrict rotation, affecting binding to enzymatic targets.

Pharmacological and Agrochemical Potential

  • Antimicrobial Activity: The sulfamoyl group in is associated with sulfonamide-like antibacterial effects, whereas the target compound’s methoxy group may favor antifungal activity by mimicking natural phenolic defenses .
  • Herbicidal Applications: While highlights methyl esters in sulfonylurea herbicides, the target compound’s benzothiazole core lacks the triazine moiety critical for acetolactate synthase inhibition, suggesting divergent mechanisms .

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